1-[2-(4-Chlorophenyl)ethyl]-5-(oxazinane-2-carbonyl)piperidin-2-one
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Overview
Description
1-[2-(4-Chlorophenyl)ethyl]-5-(oxazinane-2-carbonyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a chlorophenyl group, an oxazinane ring, and a piperidinone core
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)ethyl]-5-(oxazinane-2-carbonyl)piperidin-2-one involves several steps, typically starting with the preparation of the piperidinone core. The synthetic route may include the following steps:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the piperidinone core with a chlorophenyl-containing reagent, often through a nucleophilic substitution reaction.
Formation of the Oxazinane Ring: The oxazinane ring can be introduced through a cyclization reaction involving an appropriate diol or amino alcohol precursor.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)ethyl]-5-(oxazinane-2-carbonyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The oxazinane ring can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the ring and formation of corresponding hydrolysis products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.
Scientific Research Applications
1-[2-(4-Chlorophenyl)ethyl]-5-(oxazinane-2-carbonyl)piperidin-2-one has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is investigated for its potential pharmacological properties, including its effects on various biological targets.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]-5-(oxazinane-2-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)ethyl]-5-(oxazinane-2-carbonyl)piperidin-2-one can be compared with other similar compounds, such as:
Piperidinone Derivatives: Compounds with similar piperidinone cores but different substituents.
Chlorophenyl-Containing Compounds: Compounds with chlorophenyl groups but different core structures.
Oxazinane Derivatives: Compounds with oxazinane rings but different substituents.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-5-(oxazinane-2-carbonyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c19-16-6-3-14(4-7-16)9-11-20-13-15(5-8-17(20)22)18(23)21-10-1-2-12-24-21/h3-4,6-7,15H,1-2,5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXOFMFSACBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2CCC(=O)N(C2)CCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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